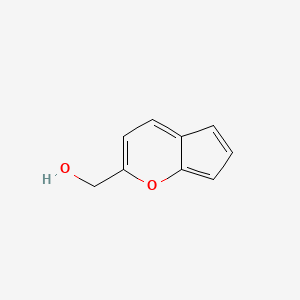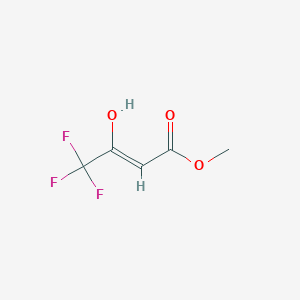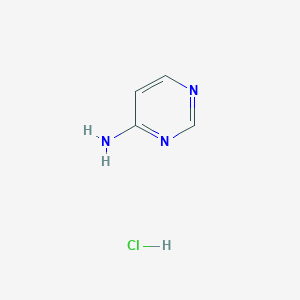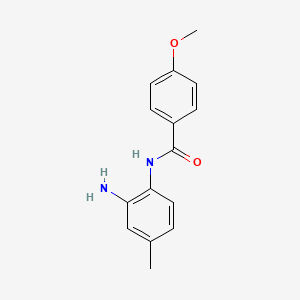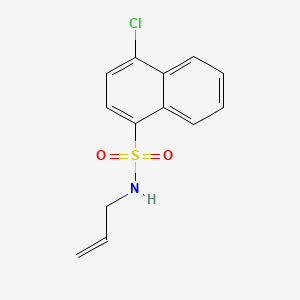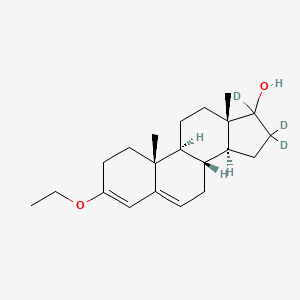
3-Ethoxy-androsta-3,5-dien-17-ol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-androsta-3,5-dien-17-ol-d3 is a synthetic compound with the molecular formula C21H29D3O2 and a molecular weight of 319.50 . It is a deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol, which is a derivative of testosterone . This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves the introduction of deuterium atoms into the parent compound, 3-Ethoxy-androsta-3,5-dien-17-ol. The process typically includes the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped for handling deuterated compounds. The process involves large-scale deuterium exchange reactions followed by purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-androsta-3,5-dien-17-ol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-androsta-3,5-dien-17-ol-d3 has several scientific research applications:
Proteomics: Used as a stable isotope-labeled compound in mass spectrometry for protein quantification.
Biological Studies: Employed in studies investigating the metabolism and biological effects of testosterone derivatives.
Medical Research: Utilized in the development of new therapeutic agents targeting androgen receptors.
Industrial Applications: Applied in the synthesis of other deuterated compounds for various industrial purposes.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes . This interaction can affect various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-androsta-3,5-dien-17-ol: The non-deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol-d3.
3-Ethoxy-androsta-3,5-dien-17-one: A related compound with a ketone group instead of a hydroxyl group.
Testosterone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies . This makes it particularly valuable in research applications where accurate quantification and analysis are essential .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-16,16,17-trideuterio-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19?,20-,21-/m0/s1/i8D2,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWLMCUWKIZIB-GPXWMXHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C=C(CC[C@@]4([C@H]3CC[C@@]2(C1([2H])O)C)C)OCC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747736 |
Source


|
| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165304-83-6 |
Source


|
| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

